Flortaucipir F-18

Tau PET Imaging Alzheimer's Disease Binding Kinetics

Flortaucipir F-18 (also known as [18F]AV-1451, [18F]T807, and marketed as Tauvid) is a fluorine-18 radiolabeled small molecule that serves as the archetypal first-generation tau positron emission tomography (PET) imaging agent. It is indicated for PET imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs) in adult patients with cognitive impairment being evaluated for Alzheimer's disease (AD).

Molecular Formula C16H10FN3
Molecular Weight 262.27 g/mol
CAS No. 1522051-90-6
Cat. No. B12744331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlortaucipir F-18
CAS1522051-90-6
Molecular FormulaC16H10FN3
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4
InChIInChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H/i17-1
InChIKeyGETAAWDSFUCLBS-SJPDSGJFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flortaucipir F-18 (Tauvid): The FDA-Approved Reference Standard for Tau PET Imaging in Alzheimer's Disease Evaluation


Flortaucipir F-18 (also known as [18F]AV-1451, [18F]T807, and marketed as Tauvid) is a fluorine-18 radiolabeled small molecule that serves as the archetypal first-generation tau positron emission tomography (PET) imaging agent. It is indicated for PET imaging of the brain to estimate the density and distribution of aggregated tau neurofibrillary tangles (NFTs) in adult patients with cognitive impairment being evaluated for Alzheimer's disease (AD) [1]. As the most clinically validated and only FDA-approved tau PET tracer as of 2020, it has established the foundational performance benchmarks against which all subsequent tau imaging agents are measured [2].

Why Flortaucipir F-18 Cannot Be Substituted with Second-Generation Tau PET Tracers Without Quantitative Justification


While structurally related tau PET tracers such as [18F]MK-6240 and [18F]PI-2620 share the same molecular target, their binding properties, off-target profiles, and clinical validation status are not interchangeable. Flortaucipir F-18 remains the only tracer with an FDA-approved indication and a vast clinical validation dataset directly linking ante-mortem PET signal to post-mortem tau pathology [1]. Second-generation tracers, while potentially exhibiting higher specific binding or lower off-target signal in certain regions, lack the same level of regulatory acceptance and clinical standardization [2]. Consequently, for regulated clinical trials or diagnostic workflows requiring a validated, reproducible, and FDA-cleared assay, substitution with another in-class compound introduces significant regulatory and scientific risk that must be quantitatively assessed and justified.

Quantitative Evidence for Flortaucipir F-18 Differentiation Against Leading Tau PET Tracers


Binding Affinity for PHF-Tau: A Benchmark Metric for Target Engagement

Flortaucipir F-18 demonstrates high-affinity binding to paired helical filament (PHF) tau aggregates, the primary pathological hallmark of Alzheimer's disease. Its dissociation constant (Kd) of 0.57 nM for PHF-tau establishes a quantitative benchmark for target engagement [1]. This binding affinity is a critical parameter for achieving sufficient signal-to-noise ratio in PET imaging and is a key differentiator from non-selective or lower-affinity imaging agents.

Tau PET Imaging Alzheimer's Disease Binding Kinetics

Regulatory and Clinical Validation Status: FDA Approval and Extensive Clinical Dataset

Flortaucipir F-18 is the first and, to date, only tau PET tracer to receive FDA approval for clinical use, a landmark achieved in May 2020 [1]. This regulatory milestone is underpinned by the largest body of clinical validation evidence, including multiple studies demonstrating high correlations between ante-mortem PET signal and post-mortem tau pathology [2]. In contrast, other tau tracers like [18F]MK-6240, [18F]PI-2620, and [18F]RO948 remain in clinical research phases and lack the regulatory clearance for diagnostic use [3].

Regulatory Science Clinical Trials Alzheimer's Disease

Off-Target Binding Profile: Quantifying Signal Specificity in Key Brain Regions

A head-to-head in vivo study comparing Flortaucipir F-18 with the second-generation tracer [18F]RO948 revealed distinct regional off-target binding profiles. Flortaucipir F-18 exhibited significantly higher retention in the basal ganglia, thalamus, and choroid plexus compared to [18F]RO948 [1]. This characteristic off-target signal is a well-documented property of Flortaucipir F-18 that must be accounted for in image quantification and interpretation, representing a key differentiator from tracers with lower off-target binding in these regions.

PET Imaging Off-target Binding Neuroimaging

Post-Mortem Autoradiography: Benchmarking Binding to Non-AD Tauopathies

A head-to-head post-mortem autoradiography study comparing Flortaucipir F-18, [18F]MK-6240, and [18F]PI-2620 revealed that all three tracers exhibit strong binding to NFTs in AD brain tissue, but none show significant binding to tau aggregates in non-AD tauopathies, such as progressive supranuclear palsy (PSP) and corticobasal degeneration (CBD) [1]. This shared limitation underscores that for research applications specifically targeting non-AD tauopathies, none of these tracers are suitable, and procurement decisions must pivot to alternative imaging agents or methods.

Autoradiography Tauopathies Selectivity

Optimal Application Scenarios for Flortaucipir F-18 in Research and Clinical Procurement


Regulated Clinical Trials for Alzheimer's Disease Therapeutics

Flortaucipir F-18 is the gold standard for tau PET imaging in clinical trials requiring an FDA-approved biomarker. Its established validation pathway, standardized acquisition and analysis protocols, and regulatory acceptance streamline trial design and regulatory submissions. It is the preferred choice for pharmaceutical companies seeking a tau imaging agent for multi-center Phase II/III clinical trials targeting AD [1].

Routine Clinical Diagnostic Workflow for Cognitive Impairment

In clinical settings where PET imaging is used to aid in the differential diagnosis of Alzheimer's disease, Flortaucipir F-18 is the only tau tracer indicated for clinical use. Its availability through established radiopharmacy networks and its integration into clinical guidelines make it the standard-of-care choice for diagnostic confirmation of AD pathology [1].

Longitudinal Studies of Alzheimer's Disease Progression

Flortaucipir F-18 is extensively validated for longitudinal assessments of tau pathology accumulation. Its extensive use in large-scale observational studies, such as the Alzheimer's Disease Neuroimaging Initiative (ADNI), provides a robust reference dataset for cross-study comparisons and for establishing the natural history of tau deposition in AD. This makes it the most reliable tracer for long-term cohort studies [2].

Research on AD-Specific Tau Pathology in Neocortical Regions

For research projects focused exclusively on AD-related tau pathology, particularly in neocortical regions, Flortaucipir F-18 provides a highly validated and specific signal. Studies have shown its binding to be highly comparable to newer tracers in these regions [2]. It is a robust and cost-effective choice for AD-focused research that does not require the potentially lower off-target binding offered by second-generation tracers in specific subcortical structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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